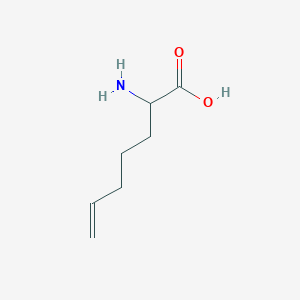

2-Aminohept-6-enoic acid

Vue d'ensemble

Description

2-Aminohept-6-enoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of heptenoic acid, featuring an amino group at the second carbon and a double bond between the sixth and seventh carbons

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-6-enoic acid can be achieved through several methods. One common approach involves the reaction of hept-6-enoic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be conducted under elevated temperatures and pressures to facilitate the formation of the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group and double bond in 2-aminohept-6-enoic acid participate in oxidation reactions:

-

Amino Group Oxidation : The primary amine undergoes oxidation to form an oxo derivative (e.g., ketone or nitrile) using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

-

Double Bond Oxidation : The terminal alkene is oxidized to an epoxide or diol via ozonolysis or catalytic oxidation with OsO₄.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Amino group oxidation | KMnO₄ (acidic/basic) | Oxo derivative (e.g., ketone) |

| Alkene oxidation | O₃, OsO₄, or H₂O₂ | Epoxide or vicinal diol |

Reduction Reactions

The double bond undergoes catalytic hydrogenation, while the carboxylic acid group can be reduced selectively:

-

Alkene Reduction : The terminal double bond is reduced to a saturated chain using palladium (Pd) or platinum (Pt) catalysts under H₂ gas.

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol.

Example Pathway :

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Mechanism :

-

Deprotonation of the amino group by a base (e.g., NaOH).

-

Nucleophilic attack on the electrophilic carbon of the alkyl halide/acyl chloride.

Enzymatic Interactions

This compound serves as a substrate analogue in biochemical pathways:

-

Competitive Inhibition : Acts as a dead-end inhibitor of saccharopine dehydrogenase (SDH) by mimicking L-α-aminoadipate-δ-semialdehyde (L-AASA), blocking NADPH binding .

-

Metabolic Uptake : Recognized by amino acid transporters in brain tumor cells, enabling potential use in PET imaging for enhanced tumor visualization.

Kinetic Data :

| Parameter | Value vs L-AASA |

|---|---|

| Inhibition Constant | Competitive |

| Binding Affinity | High (nM range) |

Comparative Reactivity Analysis

The compound’s dual functional groups distinguish it from structurally related amino acids:

| Feature | This compound | 2-Aminohexanoic acid |

|---|---|---|

| Double Bond | Present (C6-C7) | Absent |

| Oxidation Sites | Amino, alkene | Amino only |

| Enzymatic Inhibition | SDH (competitive) | No known SDH interaction |

Applications De Recherche Scientifique

2-Aminohept-6-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-aminohept-6-enoic acid can be postulated based on the behavior of structurally related compounds. For instance, similar compounds have been found to interact with enzymes and receptors, modulating biological pathways. The amino group and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2-Aminohexanoic acid: Similar structure but lacks the double bond.

2-Aminooctanoic acid: Similar structure with an additional carbon.

6-Aminohexanoic acid: Similar structure with the amino group at a different position.

Uniqueness: 2-Aminohept-6-enoic acid is unique due to the presence of both an amino group and a double bond, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and interactions compared to its analogs.

Activité Biologique

2-Aminohept-6-enoic acid, also known as (2S)-2-aminohept-6-enoic acid, is a non-canonical amino acid with the chemical formula C7H13NO2. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications in pharmaceuticals and biochemistry.

The biological activity of this compound is primarily associated with its role in protein synthesis and metabolism. As a non-canonical amino acid, it can be incorporated into peptides and proteins, potentially altering their functional properties. Research indicates that modifications in amino acid structure can influence the binding affinity and specificity of peptides for their targets, which is crucial for therapeutic applications.

Studies on Biological Activity

-

Transport Mechanisms :

- Studies have shown that this compound can be recognized by various amino acid transporters, which is essential for its uptake in cells. For instance, the compound has been evaluated in models involving brain tumor cells, demonstrating significant differences in uptake compared to canonical amino acids. This suggests potential applications in targeted drug delivery systems for cancer therapy .

- Inhibitory Properties :

- Neuroimaging Applications :

Case Study 1: Brain Tumor Imaging

A study involving the use of this compound as a PET tracer showed promising results in enhancing tumor visualization. The compound was compared with traditional tracers, revealing higher uptake ratios in tumor tissues versus normal brain tissue, indicating its potential utility in clinical settings for diagnosing high-grade gliomas .

Case Study 2: Metabolic Regulation

In another investigation, this compound was shown to modulate metabolic pathways by inhibiting specific enzymes involved in amino acid catabolism. This modulation could lead to therapeutic strategies aimed at metabolic disorders or cancer treatment by targeting metabolic pathways selectively .

Table 1: Comparison of Biological Activities of this compound

Table 2: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Brain Tumor Imaging | Higher uptake ratios compared to traditional tracers | Potential use in clinical diagnostics |

| Metabolic Regulation | Modulates enzyme activity affecting metabolism | Therapeutic strategies for disorders |

Propriétés

IUPAC Name |

2-aminohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.